molecular formula C17H15NOS B2819551 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 338416-19-6

1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde

Cat. No.: B2819551
CAS No.: 338416-19-6
M. Wt: 281.37
InChI Key: PSUADNFSMJTTMQ-UHFFFAOYSA-N
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Description

1-Methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a methyl group at the 1-position of the indole ring, a sulfanyl group attached to the 2-position, and a carbaldehyde group at the 3-position. The presence of these functional groups makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the formation of the indole core One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Types of Reactions:

  • Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiol derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium hydrosulfide (NaSH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-Methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxylic acid

  • Reduction: 1-Methyl-2-[(4-methylphenyl)thiol]-1H-indole-3-carbaldehyde

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

  • Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the application and the specific derivatives involved.

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-3-carbaldehyde

  • 2-Methyl-1H-indole-3-carbaldehyde

  • 1-Methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole

Uniqueness: 1-Methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its sulfanyl group, in particular, provides unique reactivity and potential for further functionalization.

Properties

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfanylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-12-7-9-13(10-8-12)20-17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUADNFSMJTTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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